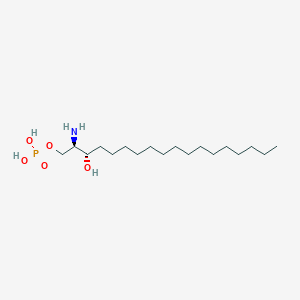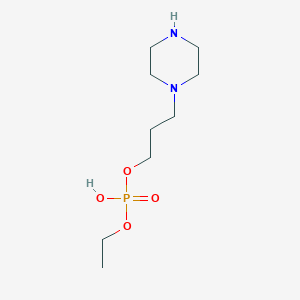
Ethyl (3-(Piperazin-1-yl)propyl) Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-(Piperazin-1-yl)propyl) Phosphate is a chemical compound with the molecular formula C9H21N2O4P and a molecular weight of 252.248 g/mol . This compound is characterized by the presence of a piperazine ring, a propyl chain, and a phosphate ester group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-(Piperazin-1-yl)propyl) Phosphate typically involves the reaction of piperazine with a propyl phosphate ester. One common method includes the reaction of piperazine with 3-chloropropyl phosphate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as chromatography and recrystallization may also be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3-(Piperazin-1-yl)propyl) Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring or the propyl chain is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate esters with additional oxygen atoms, while substitution reactions may result in derivatives with different alkyl or aryl groups attached to the piperazine ring .
Wissenschaftliche Forschungsanwendungen
Ethyl (3-(Piperazin-1-yl)propyl) Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of Ethyl (3-(Piperazin-1-yl)propyl) Phosphate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with biological receptors, while the phosphate ester group can participate in phosphorylation reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl (3-(Piperazin-1-yl)propyl) Phosphate can be compared with other similar compounds such as:
Cyclophosphamide Impurity 6: A related compound with a similar piperazine structure but different functional groups.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with distinct biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C9H21N2O4P |
|---|---|
Molekulargewicht |
252.25 g/mol |
IUPAC-Name |
ethyl 3-piperazin-1-ylpropyl hydrogen phosphate |
InChI |
InChI=1S/C9H21N2O4P/c1-2-14-16(12,13)15-9-3-6-11-7-4-10-5-8-11/h10H,2-9H2,1H3,(H,12,13) |
InChI-Schlüssel |
JSAONEYQPCMKMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(O)OCCCN1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


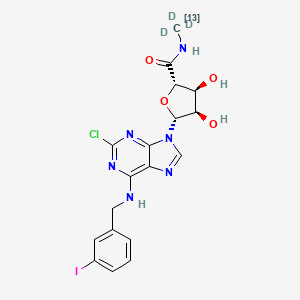
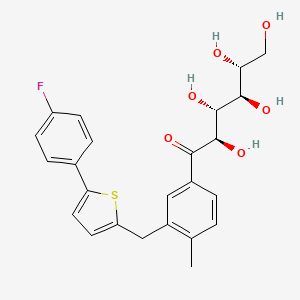
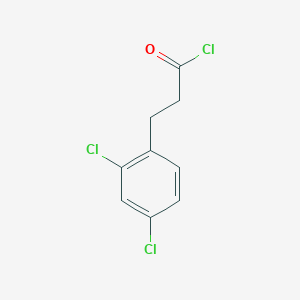
![5-Bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13842614.png)
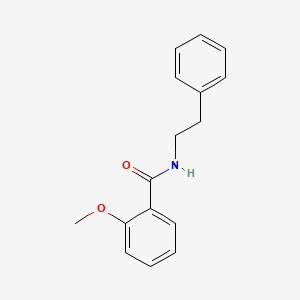



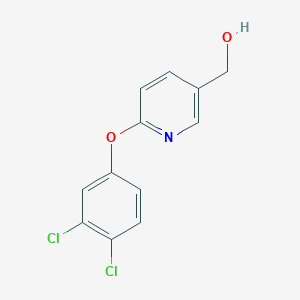
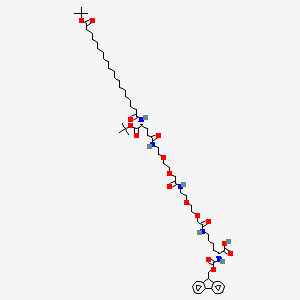

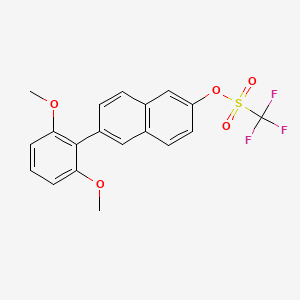
![ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B13842678.png)
